![molecular formula C19H13F4N5O B2559651 3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892473-01-7](/img/structure/B2559651.png)
3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule with the molecular formula C21H16FN7O2 . It has a molecular weight of 417.4 g/mol . The IUPAC name for this compound is 3-[(4-fluorophenyl)methyl]-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a trifluoromethylphenyl group, and a triazolopyrimidinone group . The exact 3D conformation of the molecule can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 102 Ų and contains 31 heavy atoms . It has a complexity of 674 and a XLogP3-AA value of 2.8 . It has no hydrogen bond donors and 8 hydrogen bond acceptors .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents against influenza A. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antibacterial Potential
While specific data on the compound itself is limited, related indole derivatives have been explored for antibacterial effects. For instance:
- 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs were synthesized and tested against S. aureus and E. coli , showing good antibacterial activity against S. aureus .
Conclusion
The indole scaffold, including our compound, holds immense promise for newer therapeutic possibilities. Researchers continue to explore its diverse biological activities, making it an exciting area of study in medicinal chemistry . If you need further details or have additional questions, feel free to ask! 😊
Future Directions
Mechanism of Action
The compound also contains fluorophenyl and trifluoromethylphenyl groups. Fluorine atoms in pharmaceuticals can form strong bonds with proteins, potentially increasing the binding affinity of the drug to its target . Trifluoromethyl groups are often used in drug design to improve the metabolic stability and lipophilicity of a compound .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N5O/c20-15-7-3-13(4-8-15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-1-5-14(6-2-12)19(21,22)23/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTVQAWYDRORLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
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